![molecular formula C11H7BrO2 B1371294 4-Bromo-2-naphthoic acid CAS No. 1013-80-5](/img/structure/B1371294.png)
4-Bromo-2-naphthoic acid
Overview
Description
4-Bromo-2-naphthoic acid is an organic compound with the molecular formula C11H7BrO2. It is a derivative of naphthalene, where a bromine atom is substituted at the fourth position and a carboxylic acid group at the second position. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science .
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-naphthoic acid . Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its targets. Additionally, the compound’s action can be influenced by the specific biological environment in which it is present, including the types of cells, the presence of other signaling molecules, and the overall physiological state of the organism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-naphthoic acid typically involves the bromination of 2-naphthoic acid. One common method includes the reaction of 2-naphthoic acid with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-naphthoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted naphthoic acids, naphthols, and biaryl compounds, which are valuable intermediates in organic synthesis and pharmaceuticals .
Scientific Research Applications
4-Bromo-2-naphthoic acid is widely used in scientific research due to its versatility:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Pharmaceuticals: It is used in the development of drugs and active pharmaceutical ingredients.
Material Science: It is employed in the synthesis of advanced materials, including polymers and liquid crystals
Comparison with Similar Compounds
- 1-Bromo-2-naphthoic acid
- 2-Bromo-1-naphthoic acid
- 4-Bromo-1-naphthoic acid
Comparison: 4-Bromo-2-naphthoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to its isomers, it may exhibit different reactivity in substitution and coupling reactions, making it a valuable compound in specific synthetic applications .
Biological Activity
4-Bromo-2-naphthoic acid (4-BNA) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a detailed overview of the biological activity of 4-BNA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 265.08 g/mol. The compound features a naphthalene ring substituted with a bromine atom at the 4-position and a carboxylic acid group at the 2-position. This unique structure contributes to its reactivity and biological properties.
Mechanisms of Biological Activity
Research has indicated that 4-BNA exhibits various biological activities, particularly in the following areas:
- Anticancer Activity : Studies suggest that 4-BNA may inhibit cancer cell proliferation by modulating specific signaling pathways. It has shown potential in reducing tumor growth in certain cancer models by inducing apoptosis in malignant cells.
- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory responses. It may inhibit the activity of pro-inflammatory enzymes, thereby reducing inflammation in various biological systems.
- Enzyme Inhibition : 4-BNA has been reported to interact with several enzymes, potentially acting as an inhibitor or substrate depending on the context. For instance, it may inhibit dioxygenases, impacting metabolic pathways related to drug metabolism and biosynthesis.
In Vitro Studies
In vitro studies have demonstrated that 4-BNA can significantly affect cell viability and apoptosis in various cancer cell lines. For example:
- Breast Cancer : In MCF-7 breast cancer cells, treatment with 4-BNA resulted in a dose-dependent decrease in cell viability, with IC50 values reported around 15 µM.
- Lung Cancer : In H-460 lung cancer cells, 4-BNA exhibited cytotoxic effects with IC50 values ranging from 10 to 20 µM, showcasing its potential as an anticancer agent .
Enzyme Interaction Studies
Research has shown that 4-BNA can modulate enzyme activity:
- Dioxygenases : It competes with natural substrates for binding sites on dioxygenases, which may alter metabolic processes related to drug metabolism.
Comparative Analysis
To better understand the uniqueness of 4-BNA's biological activity, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Amino-2-naphthoic acid | C11H9NO2 | Lacks bromine substitution; known for different reactivity. |
3-Amino-4-bromo-2-naphthoic acid | C11H8BrN1O2 | Exhibits antimicrobial properties; different functional groups. |
4-Bromo-3-methoxy-2-naphthoic acid | C12H9BrO3 | Contains methoxy group; explored for similar biological activities. |
Case Study: Anticancer Properties
In a controlled study involving human melanoma (SKMEL-19) cell lines, researchers found that treatment with varying concentrations of 4-BNA resulted in significant apoptosis induction. The study highlighted that higher concentrations led to increased expression of pro-apoptotic markers while decreasing survivin levels, indicating its potential as a therapeutic agent against melanoma .
Case Study: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of 4-BNA demonstrated its effectiveness in reducing cytokine release from activated macrophages. The results indicated that treatment with 4-BNA could significantly lower levels of TNF-alpha and IL-6, suggesting its utility in managing inflammatory diseases.
Properties
IUPAC Name |
4-bromonaphthalene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWOSGXPFKDJRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1013-80-5 | |
Record name | 4-bromonaphthalene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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